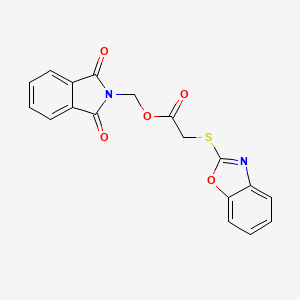![molecular formula C25H26N4O6 B10882007 N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxybenzoyl group, a hydrazino carbonyl group, and a furamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide typically involves multiple steps:
Formation of the Methoxybenzoyl Hydrazide: The initial step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzoyl hydrazide.
Coupling with Isocyanate: The hydrazide is then reacted with an appropriate isocyanate to form the intermediate compound.
Introduction of the Furamide Group: The intermediate is further reacted with 2-furoyl chloride in the presence of a base such as triethylamine to introduce the furamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are common.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe or inhibitor in biochemical assays.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and hydrazino carbonyl groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
- N-(1-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
Compared to similar compounds, N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide stands out due to the presence of the furamide group, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N4O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H26N4O6/c1-15(2)21(25(33)29-28-22(30)16-10-12-17(34-3)13-11-16)27-23(31)18-7-4-5-8-19(18)26-24(32)20-9-6-14-35-20/h4-15,21H,1-3H3,(H,26,32)(H,27,31)(H,28,30)(H,29,33) |
InChI Key |
IQGNXLWZJKTRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10881929.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B10881931.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881955.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}benzamide](/img/structure/B10881957.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10881994.png)
![7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882001.png)
